molecular formula C10H13BF2O3 B3060273 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid CAS No. 2096339-21-6

3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid

Cat. No. B3060273
CAS RN: 2096339-21-6
M. Wt: 230.02
InChI Key: DIHGLGWYDVIAHG-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid is a chemical compound with the CAS Number: 2096339-21-6 . It has a molecular weight of 230.02 and its IUPAC name is 3,5-difluoro-2-methyl-4-propoxyphenylboronic acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H13BF2O3 . The InChI code for this compound is 1S/C10H13BF2O3/c1-3-4-16-10-8 (12)5-7 (11 (14)15)6 (2)9 (10)13/h5,14-15H,3-4H2,1-2H3 .

Scientific Research Applications

Organocatalysis

Boronic acids serve as versatile organocatalysts in various synthetic transformations. Researchers have employed 3,5-difluoro-2-methyl-4-propoxyphenylboronic acid in asymmetric reactions, such as Suzuki-Miyaura couplings, Mannich reactions, and aldol reactions. Its unique electronic properties contribute to the catalytic activity.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found at the provided link . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(3,5-difluoro-2-methyl-4-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-3-4-16-10-8(12)5-7(11(14)15)6(2)9(10)13/h5,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHGLGWYDVIAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C)F)OCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199865
Record name Boronic acid, B-(3,5-difluoro-2-methyl-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid

CAS RN

2096339-21-6
Record name Boronic acid, B-(3,5-difluoro-2-methyl-4-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3,5-difluoro-2-methyl-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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